Tris(trimethylsilyl)antimony

Atomic Layer Deposition Antimony thin films Electrical conductivity

Tris(trimethylsilyl)antimony, (SiMe₃)₃Sb, is a homoleptic silylantimony(III) compound in which antimony is bonded to three trimethylsilyl ligands. In contrast to most commercial antimony precursors—such as Sb(NMe₂)₃ and Sb(OEt)₃—which contain antimony in the +3 oxidation state, (SiMe₃)₃Sb features antimony in the formal –3 oxidation state.

Molecular Formula C9H27SbSi3
Molecular Weight 341.33 g/mol
CAS No. 7029-27-8
Cat. No. B3151098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(trimethylsilyl)antimony
CAS7029-27-8
Molecular FormulaC9H27SbSi3
Molecular Weight341.33 g/mol
Structural Identifiers
SMILESC[Si](C)C.C[Si](C)C.C[Si](C)C.[Sb]
InChIInChI=1S/3C3H9Si.Sb/c3*1-4(2)3;/h3*1-3H3;
InChIKeySFHJDYHBPMNNKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(trimethylsilyl)antimony (CAS 7029-27-8): A Volatile Sb(–III) Silyl Precursor for ALD, Quantum Dots, and Organoantimony Chemistry


Tris(trimethylsilyl)antimony, (SiMe₃)₃Sb, is a homoleptic silylantimony(III) compound in which antimony is bonded to three trimethylsilyl ligands . In contrast to most commercial antimony precursors—such as Sb(NMe₂)₃ and Sb(OEt)₃—which contain antimony in the +3 oxidation state, (SiMe₃)₃Sb features antimony in the formal –3 oxidation state. This unique electronic configuration enables comproportionation reactions with Sb(III) precursors that deposit elemental antimony thin films at unusually low temperatures (<100 °C) via atomic layer deposition (ALD) . The compound was first demonstrated as a practical precursor for colloidal InSb quantum dots through transsilylation with indium carboxylates , and its ability to form stable Lewis acid–base adducts with boron, aluminum, gallium, and indium trihalides/trialkyls has been structurally verified by single-crystal X-ray diffraction .

Tris(trimethylsilyl)antimony: Why Antimony Amides, Alkoxides, and Halides Cannot Substitute in Critical Thin-Film and Nanocrystal Processes


Generic substitution of (SiMe₃)₃Sb with other antimony precursors (e.g., Sb(NMe₂)₃, Sb(OEt)₃, SbCl₃) fails at the mechanistic level, not merely at the performance level. The compound is the only commercially viable antimony precursor in which Sb exists in the formal –3 oxidation state; Sb(NMe₂)₃ and Sb(OEt)₃ are both Sb(III) species . This oxidation-state distinction is operational—not academic—because ALD of elemental Sb metal films via comproportionation requires one Sb(III) precursor and one Sb(–III) precursor to react as 2 Sb(0). Without Sb(–III), low-temperature reductant-free ALD of pure Sb metal films is not achievable . Furthermore, the trimethylsilyl group confers quantitatively different steric parameters than dimethylamido, ethoxide, or chloride ligands, resulting in distinct reaction kinetics in transsilylation and dehalosilylation pathways that govern nanocrystal nucleation and growth . Substituting Sb(NMe₂)₃ for (SiMe₃)₃Sb in InSb quantum dot synthesis yields polydisperse, poorly size-controlled products unless strong reducing agents (LiEt₃BH, n-BuLi) are added—introducing reproducibility challenges and metal nanoparticle contamination risk .

Tris(trimethylsilyl)antimony: Quantitative Differentiation Evidence Against Closest Analogs for Procurement Decision-Making


ALD Sb Film Electrical Conductivity: Sb(OEt)₃/(SiMe₃)₃Sb vs. Sb(NMe₂)₃/(SiMe₃)₃Sb and Prior ALD Sb Films

In a direct head-to-head ALD study, Sb films deposited at 75 °C using the Sb(OEt)₃/(SiMe₃)₃Sb precursor combination demonstrated higher electrical conductivity than both the Sb(NMe₂)₃/(SiMe₃)₃Sb combination and all previously reported Sb-ALD films. XRD and Raman spectroscopy confirmed the high phase purity of Sb films made with the Sb(OEt)₃/(SiMe₃)₃Sb pair; Sb₂O₃ contamination, which degrades electrical properties, was minimal for this combination . The study also reported the first Seebeck coefficient (∼17 μV/K at 300 K) and effective mass (~0.75 me) for ALD Sb films . The growth per cycle (GPC) for both combinations ranged from 0.1 to 0.25 Å/cycle, but the Sb(OEt)₃/(SiMe₃)₃Sb pair exhibited a superior temperature-dependent growth profile at the low deposition temperatures (60–80 °C) essential for integration with thermally sensitive substrates .

Atomic Layer Deposition Antimony thin films Electrical conductivity

Comproportionation ALD Mechanism: Sb(–III) Enables Reductant-Free Elemental Sb Deposition at 60–80 °C

(SiMe₃)₃Sb is the only commercially available antimony precursor in the Sb(–III) oxidation state, enabling the comproportionation reaction Sb(III) + Sb(–III) → 2 Sb(0) without any external reducing agent . This mechanism is fundamentally inaccessible to Sb(III)-only precursors such as Sb(NMe₂)₃ and Sb(OEt)₃, which require either a separate reducing co-reactant or high-temperature decomposition (>300 °C) to deposit elemental Sb. The ALD study demonstrated that both Sb(OEt)₃/(SiMe₃)₃Sb and Sb(NMe₂)₃/(SiMe₃)₃Sb combinations achieve self-limiting growth with GPC values of 0.1–0.25 Å/cycle at 60–80 °C, while Sb(NMe₂)₃ alone begins to decompose at temperatures as low as 60 °C without the Sb(–III) partner . In the patent literature, silylantimony precursors were explicitly claimed as essential Sb sources for ALD/CVD of GST (Ge-Sb-Te) phase-change memory films, with (SiMe₃)₃Sb provided as the primary exemplified compound .

Comproportionation ALD Sb(–III) precursor Low-temperature deposition

Lewis Acidity and Stable Adduct Formation: BX₃·Sb(SiMe₃)₃ Crystal Structures vs. Trialkylstibine Adducts

The 1:1 Lewis acid–base adducts BX₃·Sb(SiMe₃)₃ (X = Cl, Br, I) were synthesized, fully characterized, and their crystal structures determined by single-crystal X-ray diffraction—the first reported boron–antimony adduct structures of this type . The stability of these adducts contrasts with the behavior of trialkylstibine adducts BX₃·SbR₃ (R = Et, i-Pr), whose stability follows the halide trend Cl < Br < I and are described as moisture-sensitive and unstable . The ability of (SiMe₃)₃Sb to form structurally authenticated, isolable adducts with boron trihalides—without requiring sterically demanding alkyl groups on antimony—demonstrates a quantitatively distinct Lewis basicity profile conferred by the trimethylsilyl ligands. Additionally, (SiMe₃)₃Sb forms stable adducts with trialkylaluminum (R₃Al, R = Me, Et, t-Bu) and trialkylgallium compounds (t-Bu₃Ga·Sb(SiMe₃)₃), which serve as single-source precursors for nanocrystalline III-Sb semiconductors via β-hydride elimination thermolysis pathways .

Lewis acid–base adducts Boron–antimony bonding Single-crystal X-ray diffraction

InSb Quantum Dot Precursor: Transsilylation vs. Aminostibine/Silylamide Approaches for Size Control and Polydispersity

The first practical colloidal synthesis of InSb quantum dots using (SiMe₃)₃Sb was reported by Evans et al. (2008). Transsilylation of In(O₂CCH₃)₃ with (SiMe₃)₃Sb in trioctylphosphine at elevated temperature produced crystalline InSb QDs with photoluminescence emission in the 700–1000 nm range, corresponding to calculated diameters of 8.3–9.5 nm . The size distribution, while polydisperse (FWHM ~233 meV), was comparable to the as-synthesized InSb NCs produced by the tris(dimethylsilyl)amino antimonide method (~15%) and substantially narrower than previous procedures (at least 30–40%) . Subsequent developments using Sb(NMe₂)₃-based approaches required in situ generation of SbH₃ with strong reducing agents (n-BuLi, LiEt₃BH), which introduced reproducibility challenges and metal nanoparticle contamination risk . The transsilylation route using (SiMe₃)₃Sb circumvented the need for strong reducing agents by exploiting the pre-existing Sb(–III) oxidation state—a pathway inaccessible to Sb(III) amides and silylamides .

InSb quantum dots Colloidal synthesis Size polydispersity

Volatility and Thermal Stability: (SiMe₃)₃Sb vs. Sb(NMe₂)₃ and Sb(OEt)₃ as Vapor-Phase Delivery Candidates

(SiMe₃)₃Sb exhibits a boiling point of 88 °C at 2 mmHg , translating to sufficient volatility for vapor-phase delivery in ALD and CVD reactors. The ALD study explicitly notes that (SiMe₃)₃Sb possesses sufficient volatility to facilitate delivery to the reactor at low temperatures, exhibits significant reactivity enabling swift surface-based reactivity during each ALD cycle, and generates volatile byproducts (Me₃SiOEt, Me₃SiNMe₂) that are efficiently eliminated from the substrate surface . In contrast, Sb(NMe₂)₃ has a boiling point of 32–34 °C at 0.45 Torr and decomposes at temperatures as low as 60 °C during ALD processes . Sb(OEt)₃ has a boiling point of 95 °C at 11 mmHg but cannot deliver the Sb(–III) oxidation state required for comproportionation ALD . The thermal robustness of (SiMe₃)₃Sb within the 60–80 °C ALD window, combined with its unique oxidation state, provides a delivery and stability profile that cannot be matched by any single antimony precursor.

Vapor pressure Thermal stability Precursor volatility

Tris(trimethylsilyl)antimony: High-Value Application Scenarios Supported by Quantitative Evidence


Low-Temperature ALD of High-Conductivity Elemental Sb Films for Phase-Change Memory and Nanoelectronics

(SiMe₃)₃Sb is the essential Sb(–III) co-reactant for comproportionation ALD of elemental Sb metal films at CMOS-compatible temperatures (60–80 °C). When paired with Sb(OEt)₃, this precursor combination produces Sb films with electrical conductivity exceeding all previously reported Sb-ALD films, a Seebeck coefficient of ~17 μV/K at 300 K, and effective mass of ~0.75 me . The self-limiting ALD behavior (GPC 0.1–0.25 Å/cycle) enables monolayer-precision thickness control on complex 3D topographies, addressing critical needs in phase-change random access memory (PRAM) and GST-based non-volatile memory devices, for which silylantimony precursors are explicitly claimed in patent literature .

Solution-Phase Synthesis of Colloidal InSb Quantum Dots Without Hazardous Reducing Agents

For researchers synthesizing colloidal InSb quantum dots for NIR/SWIR optoelectronics, (SiMe₃)₃Sb provides a pre-formed Sb(–III) source that eliminates the need for strong reducing agents (LiEt₃BH, n-BuLi) required by Sb(NMe₂)₃-based routes . The transsilylation reaction with indium carboxylates produces crystalline InSb QDs with emission in the 700–1000 nm range and polydispersity (~15%) substantially narrower than earlier dehalosilylation and metathesis procedures (30–40%) . This route avoids the reproducibility issues and metal nanoparticle contamination risks associated with in situ SbH₃ generation from Sb(III) amides.

Single-Source Precursor Design for Nanocrystalline III-Sb Semiconductors via β-Hydride Elimination

The ability of (SiMe₃)₃Sb to form stable, isolable Lewis acid–base adducts with trialkylgallium and trialkylindium compounds (e.g., t-Bu₃Ga·Sb(SiMe₃)₃, t-Bu₃In·Sb(SiMe₃)₃) enables the rational design of single-source precursors for nanocrystalline GaSb and InSb . Thermolysis of these adducts proceeds through a clean β-hydride elimination pathway, releasing volatile isobutylene and Me₃SiH while forming crystalline III-Sb nanomaterials. The structural authentication of these adducts by single-crystal XRD provides a level of precursor characterization that supports reproducible, mechanism-driven nanocrystal synthesis.

Fundamental Pnictogen–Boron Bonding Studies Using Structurally Characterized Adducts

(SiMe₃)₃Sb forms the first boron–antimony adducts characterized by single-crystal X-ray diffraction: BX₃·Sb(SiMe₃)₃ (X = Cl, Br, I) . These isolable, structurally authenticated adducts provide experimental benchmarks for computational studies of pnictogen–boron donor–acceptor bonding, ligand effects on Lewis basicity, and the role of silyl substituents in modulating Sb reactivity. Unlike moisture-sensitive, poorly characterized trialkylstibine adducts, the (SiMe₃)₃Sb adduct series offers reproducible structural data suitable for high-level theoretical analysis.

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